Hydrogen-Bond Donor Count: Dual-OH Architecture vs. Single-OH Heteroaryl Analogs in the Yamali 2020 Series
The target compound possesses two hydrogen-bond donor (HBD) groups—one phenolic OH (pKₐ 7.81 ±0.15) and one primary aliphatic OH—compared with exactly one HBD (phenolic OH only) in every member of the Yamali et al. (2020) heteroarylthioethanone series (compounds 1–6) [1]. This structural distinction has direct implications for target engagement: in carbonic anhydrase inhibition, the phenolic OH functions as the zinc-binding group, and the presence of a second free hydroxyl on the flexible alkyl chain may either compete for or cooperatively engage secondary binding-site residues, altering both affinity and selectivity profiles relative to the heteroaryl series, where such secondary H-bond interactions are absent [2].
| Evidence Dimension | Number of hydrogen-bond donor groups |
|---|---|
| Target Compound Data | 2 HBD (1 phenolic OH + 1 aliphatic primary OH) |
| Comparator Or Baseline | Yamali 2020 compounds 1–6: 1 HBD each (phenolic OH only); Reference drugs Acetazolamide: 2 HBD (sulfonamide NH₂); Tacrine: 1 HBD (primary amine) |
| Quantified Difference | Target compound offers 2× the HBD count of the heteroarylthioethanone series; matches reference drug AZA on HBD count while exceeding TAC |
| Conditions | Structural enumeration from published compound characterization data; pKₐ predicted via ChemicalBook (phenolic OH = 7.81 ±0.15) |
Why This Matters
The dual-OH architecture provides an additional vector for intermolecular hydrogen bonding that is absent in the entire Yamali heteroaryl series, enabling distinct solvation, crystal engineering, and target-binding profiles that may be decisive when selecting a scaffold for enzyme inhibitor design or SAR expansion.
- [1] Yamali C, Gül Hİ, Demir Y, Kazaz C, Gülçin İ. Turk J Chem. 2020;44:1058–1067. Compounds 1–6 characterized with single phenolic OH; no secondary HBD present on heteroaryl substituents. View Source
- [2] Yamali C, Gül Hİ, Demir Y, Kazaz C, Gülçin İ. Turk J Chem. 2020;44:1058–1067. Phenol group identified as zinc-binding pharmacophore for CA inhibition; heteroaryl substituents modulate potency through hydrophobic/aromatic interactions rather than H-bond donation. View Source
